molecular formula C8H11F3O B14049199 2-(2,2,2-Trifluoroethyl)cyclohexan-1-one

2-(2,2,2-Trifluoroethyl)cyclohexan-1-one

Cat. No.: B14049199
M. Wt: 180.17 g/mol
InChI Key: NRUHTSNWSXYJEH-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by a trifluoroethyl (-CF₂CH₃) substituent at the 2-position of the cyclohexanone ring. The trifluoroethyl group imparts unique electronic and steric properties, enhancing lipophilicity and metabolic stability, which are critical in pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C8H11F3O

Molecular Weight

180.17 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)cyclohexan-1-one

InChI

InChI=1S/C8H11F3O/c9-8(10,11)5-6-3-1-2-4-7(6)12/h6H,1-5H2

InChI Key

NRUHTSNWSXYJEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to its desired effects. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent-Specific Comparisons

Trifluoromethyl vs. Trifluoroethyl Substituents
  • 2-Methyl-2-(trifluoromethyl)cyclohexan-1-one (CAS 163615-17-6):

    • Structure : A trifluoromethyl (-CF₃) group at the 2-position.
    • Molecular Formula : C₈H₁₁F₃O.
    • Molecular Weight : 180.17 g/mol.
    • Key Differences : The -CF₃ group is more electronegative and sterically compact than -CF₂CH₃, leading to higher polarity and reduced lipophilicity. This compound is commercially available for research, emphasizing its utility as a fluorinated building block .
  • Target Compound (2-(2,2,2-Trifluoroethyl)cyclohexan-1-one) :

    • Molecular Formula : C₈H₁₁F₃O (assumed based on structure).
    • Molecular Weight : ~192.17 g/mol.
    • Advantage : The -CF₂CH₃ group balances lipophilicity and metabolic resistance, making it favorable for drug design .
Difluoroacetyl Substituent
  • 2-(Difluoroacetyl)cyclohexan-1-one (CAS 149894-28-0):
    • Structure : A difluoroacetyl (-COCF₂H) group at the 2-position.
    • Molecular Formula : C₈H₁₀F₂O₂.
    • Molecular Weight : 188.16 g/mol.
    • Key Differences : The electron-withdrawing acetyl group increases reactivity in ketone-based transformations (e.g., condensations), whereas the trifluoroethyl group in the target compound offers greater stability .

Positional Isomerism and Functional Group Variations

4-Substituted Trifluoroethyl Derivatives
  • 4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexan-1-one (CAS 1501837-74-6): Structure: A methyl(trifluoroethyl)amino group at the 4-position. Molecular Formula: C₉H₁₄F₃NO. Molecular Weight: 209.21 g/mol. Comparison: The 4-position substitution alters steric accessibility compared to the 2-position in the target compound.
Fluorophenyl-Substituted Cyclohexanones
  • Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one): Structure: A 3-fluorophenyl ring and ethylamino group at the 2-position. Molecular Formula: C₁₄H₁₈FNO. Molecular Weight: 235.30 g/mol. Key Difference: The fluorophenyl group introduces π-π stacking interactions in biological targets, whereas the trifluoroethyl group in the target compound focuses on steric and electronic modulation .

Physicochemical and Pharmacological Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Properties/Applications
This compound C₈H₁₁F₃O ~192.17 2-position High lipophilicity, metabolic stability
2-Methyl-2-(trifluoromethyl)cyclohexan-1-one C₈H₁₁F₃O 180.17 2-position Enhanced polarity, agrochemical intermediates
4-[Methyl(trifluoroethyl)amino]cyclohexan-1-one C₉H₁₄F₃NO 209.21 4-position Improved solubility, CNS drug candidates
Fluorexetamine C₁₄H₁₈FNO 235.30 2-position NMDA receptor modulation

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